Arsafluorinic acid

Description

Arsenic trifluoride (AsF₃), for instance, is a volatile, toxic liquid with a linear molecular structure and significant industrial applications in fluorination reactions . Arsenic acid (H₃AsO₄), a pentavalent arsenic compound, is a strong oxidizer used in wood preservation and glass manufacturing . Fluorinated arsenic compounds generally exhibit enhanced reactivity and stability compared to non-fluorinated analogs due to the electron-withdrawing effects of fluorine .

Properties

CAS No. |

5687-22-9 |

|---|---|

Molecular Formula |

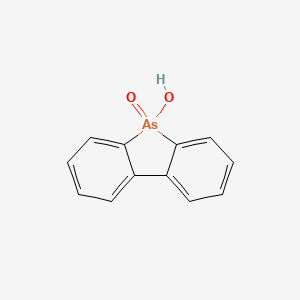

C12H9AsO2 |

Molecular Weight |

260.12 g/mol |

IUPAC Name |

5-hydroxybenzo[b]arsindole 5-oxide |

InChI |

InChI=1S/C12H9AsO2/c14-13(15)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,(H,14,15) |

InChI Key |

YWUSKINSBWPHGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[As]2(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds under mild conditions . Another approach involves the use of fluorinated reagents in organic synthesis, such as fluoroalkylation reactions, which transfer a fluoroalkyl group to a substrate .

Industrial Production Methods

Industrial production of arsafluorinic acid may involve large-scale fluorination processes using specialized equipment and reagents. These methods are designed to ensure high yield and purity of the final product. The choice of fluorinating agents and reaction conditions is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Arsafluorinic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form fluorinated derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound, leading to different products.

Substitution: Fluorine atoms in this compound can be substituted with other functional groups, allowing for the synthesis of diverse compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield fluorinated ketones or aldehydes, while substitution reactions can produce a wide range of fluorinated organic compounds.

Scientific Research Applications

Arsafluorinic acid has numerous applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules, which are valuable in various chemical reactions and processes.

Mechanism of Action

The mechanism of action of arsafluorinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and reactivity with biological molecules. Fluorinated compounds often exhibit unique interactions with enzymes and receptors, leading to distinct biological effects .

Comparison with Similar Compounds

Chemical and Physical Properties

A comparative analysis of fluorinated arsenic compounds and related acids is presented below:

Key Observations :

- Reactivity: Fluorinated arsenic compounds like AsF₃ are more reactive than non-fluorinated arsenic acids (e.g., H₃AsO₄) due to fluorine’s electronegativity, which polarizes bonds and facilitates nucleophilic attacks .

- Environmental Impact : Arsenic fluorides pose persistent environmental risks due to bioaccumulation and resistance to degradation, similar to perfluorinated compounds like PFOS .

- Industrial Utility : AsF₃ is critical in electronics for doping silicon, whereas trifluoroacetic acid (CF₃COOH) is favored in organic synthesis for its solvation properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.